molecular formula C8H16ClNO2 B8190081 methyl (3S,4S)-4-methylpiperidine-3-carboxylate;hydrochloride

methyl (3S,4S)-4-methylpiperidine-3-carboxylate;hydrochloride

Cat. No.: B8190081
M. Wt: 193.67 g/mol
InChI Key: QATUSYOQNXADOL-UOERWJHTSA-N
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Description

Methyl (3S,4S)-4-methylpiperidine-3-carboxylate hydrochloride (CAS: 2227197-31-9) is a chiral piperidine derivative featuring a methyl ester at position 3 and a methyl substituent at position 4 of the piperidine ring. Its stereospecific (3S,4S) configuration distinguishes it from other stereoisomers, which exhibit distinct physicochemical and biological properties. This compound is frequently utilized in medicinal chemistry as a building block for synthesizing bioactive molecules, particularly in central nervous system (CNS) drug discovery due to its ability to modulate receptor binding and pharmacokinetic profiles .

Properties

IUPAC Name

methyl (3S,4S)-4-methylpiperidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6-3-4-9-5-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATUSYOQNXADOL-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCNC[C@H]1C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S,4S)-4-methylpiperidine-3-carboxylate;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as piperidine and methyl acrylate.

    Chiral Catalysts: Chiral catalysts are often used to ensure the correct stereochemistry of the product.

    Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures and solvents, to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

methyl (3S,4S)-4-methylpiperidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

methyl (3S,4S)-4-methylpiperidine-3-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a building block for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl (3S,4S)-4-methylpiperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

The stereochemistry and substituent positioning significantly influence the properties of piperidine derivatives. Key comparisons include:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight Key Features
Methyl (3S,4S)-4-methylpiperidine-3-carboxylate hydrochloride 2227197-31-9 C₈H₁₆ClNO₂ 3-carboxylate (methyl ester), 4-methyl 193.67 Chiral (3S,4S) configuration; used in CNS drug synthesis .
(3R,4R)-Methyl 4-methylpiperidine-3-carboxylate hydrochloride 1009376-67-3 C₈H₁₆ClNO₂ 3-carboxylate (methyl ester), 4-methyl 193.67 Stereoisomer with reversed configuration; potential differences in bioactivity .
rel-(3R,4S)-Methyl 4-methylpiperidine-3-carboxylate hydrochloride 1009376-56-0 C₈H₁₆ClNO₂ 3-carboxylate (methyl ester), 4-methyl 193.67 Racemic mixture; reduced stereochemical specificity .
Methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride 1779974-06-9 C₇H₁₂F₂ClNO₂ 4-carboxylate (methyl ester), 3,3-difluoro 223.63 Fluorine substituents enhance metabolic stability and binding affinity .
(3S,4S)-Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate 205805-13-6 C₁₄H₁₈ClNO₂ 3-carboxylate (methyl ester), 4-(4-Cl-Ph) 267.75 Chlorophenyl group increases hydrophobicity; impacts receptor interactions .

Impact of Substituents and Ring Modifications

  • Fluorine vs. Methyl Groups : The difluoro analogue (CAS 1779974-06-9) exhibits higher polarity and metabolic resistance compared to the target compound, making it suitable for long-acting therapeutics .
  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., ethyl 4-methylpiperidine-3-carboxylate derivatives) demonstrate altered lipophilicity and hydrolysis rates, affecting bioavailability .

Ring System Variations

  • Piperidine vs. Pyrrolidine : Pyrrolidine derivatives (e.g., (3S,4S)-ethyl 4-methylpyrrolidine-3-carboxylate, CAS 1260603-24-4) have smaller 5-membered rings, leading to increased ring strain and basicity compared to piperidines. This impacts conformational flexibility and target engagement .

Bioactivity and Structure-Activity Relationships (SAR)

Evidence from bioactivity clustering () indicates that structural similarity correlates with overlapping protein target interactions. For example:

  • The target compound and its stereoisomers (CAS 2227197-31-9 vs. 1009376-67-3) may exhibit divergent modes of action due to enantioselective receptor binding .
  • Compounds with fluorine or chlorophenyl substituents cluster separately in bioactivity profiles, reflecting their unique pharmacological properties .

Physicochemical Properties

Property Target Compound (3R,4R)-Isomer Difluoro Analogue Chlorophenyl Derivative
Molecular Weight 193.67 193.67 223.63 267.75
LogP (Predicted) ~1.2 ~1.2 ~1.8 ~3.5
pKa (Predicted) 7.8 7.8 6.5 7.7
Aqueous Solubility Moderate Moderate Low Very low

Biological Activity

Methyl (3S,4S)-4-methylpiperidine-3-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound has garnered attention for its potential biological activities, including enzyme inhibition and receptor interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Basic Information

PropertyValue
IUPAC Namemethyl (3S,4S)-4-methylpiperidine-3-carboxylate hydrochloride
CAS Number2375164-81-9
Molecular FormulaC8H16ClNO2
Molecular Weight193.68 g/mol
Purity97%

The biological activity of methyl (3S,4S)-4-methylpiperidine-3-carboxylate hydrochloride is primarily attributed to its interactions with various molecular targets. These interactions can include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which can affect metabolic pathways.
  • Receptor Binding : It may bind to certain receptors, influencing physiological responses.

Case Studies and Research Findings

  • Inhibition of P-glycoprotein (P-gp) :
    A study demonstrated that analogues of piperidine derivatives, including methyl (3S,4S)-4-methylpiperidine-3-carboxylate, showed potential in reversing drug resistance in cancer cells by inhibiting P-glycoprotein. This effect was particularly noted in HEK293 cells overexpressing P-gp, with selectivity towards P-gp over CYP3A4 .
  • c-Met Kinase Activity :
    Research has indicated that derivatives related to this compound exhibit significant inhibitory activity against c-Met kinase. For instance, one analogue showed an IC50 value of 8.6 nM against c-Met kinase and inhibited cell proliferation effectively .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of methyl (3S,4S)-4-methylpiperidine-3-carboxylate hydrochloride, a comparison with similar compounds is essential:

CompoundIC50 (nM)Activity Description
Methyl (3S,4S)-4-methylpiperidine-3-carboxylate hydrochloride8.6Inhibits c-Met kinase activity
Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride11.2Moderate inhibition of c-Met kinase
Methyl (3S,4S)-3-methylpiperidine-4-carboxylate hydrochloride64.0Weaker inhibition compared to above

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